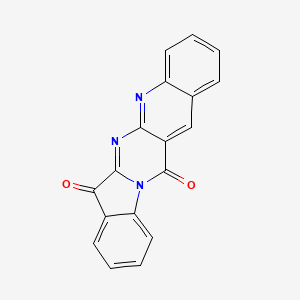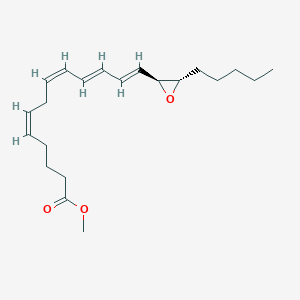
14,15-Leukotriene A4 Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,15-Leukotriene A4 Methyl Ester is a synthetic derivative of Leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses. This compound is primarily used in research to study the biological effects of leukotrienes, which are lipid mediators that play a crucial role in inflammation and immune responses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Leukotriene A4 Methyl Ester involves the esterification of Leukotriene A4. One common method includes the use of triethylamine and hexane as solvents. The reaction typically proceeds under mild conditions to avoid the degradation of the sensitive epoxide ring .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The compound is often produced in solution form to maintain stability and purity .
化学反应分析
Types of Reactions: 14,15-Leukotriene A4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions
Major Products:
Oxidation: 14,15-Dihydroxy derivatives.
Reduction: 14,15-Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
14,15-Leukotriene A4 Methyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of leukotriene derivatives.
Biology: To investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: As a tool to understand the mechanisms of inflammatory diseases and to develop potential therapeutic agents.
Industry: In the development of anti-inflammatory drugs and as a reference compound in quality control .
作用机制
14,15-Leukotriene A4 Methyl Ester exerts its effects by inhibiting Leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of Leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the production of Leukotriene B4, thereby modulating inflammatory responses. The molecular targets include the active site of Leukotriene A4 hydrolase, and the pathways involved are part of the arachidonic acid metabolism .
相似化合物的比较
Leukotriene A4: The parent compound, which is less stable and more reactive.
Leukotriene B4: A downstream product with potent pro-inflammatory effects.
Leukotriene C4: Another derivative involved in inflammatory responses
Uniqueness: 14,15-Leukotriene A4 Methyl Ester is unique due to its stability and ease of handling compared to its parent compound, Leukotriene A4. Its methyl ester form allows for more controlled studies and applications in research, making it a valuable tool for investigating leukotriene biology and developing therapeutic agents .
属性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1 |
InChI 键 |
WZOQRPCNKHTNMT-CSQRZUOSSA-N |
手性 SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC |
规范 SMILES |
CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


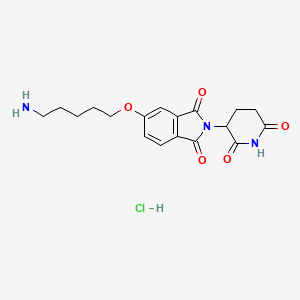
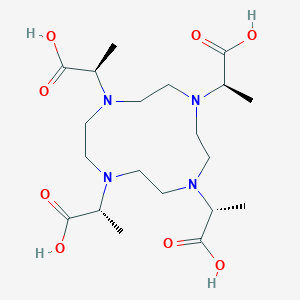

![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)

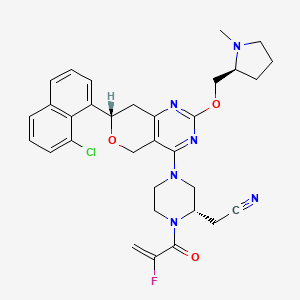
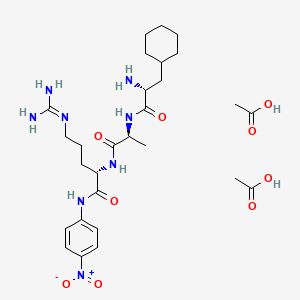

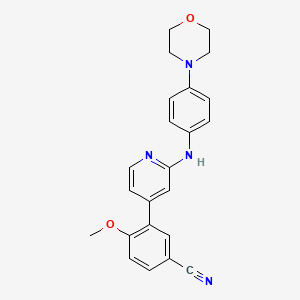
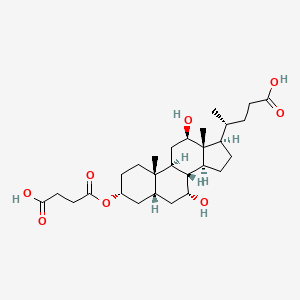
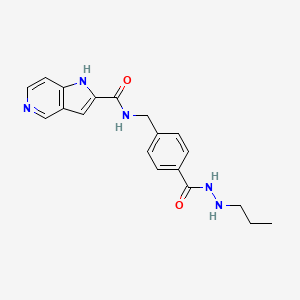
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
